Cas no 1219805-63-6 (1-Bromoundecane-11,11,11-d3)

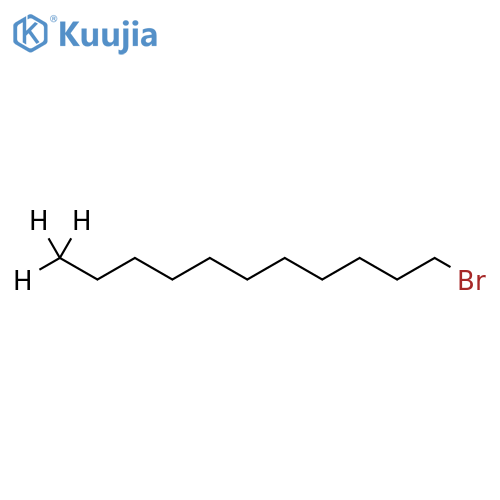

1-Bromoundecane-11,11,11-d3 structure

商品名:1-Bromoundecane-11,11,11-d3

CAS番号:1219805-63-6

MF:C11H23Br

メガワット:235.20432305336

CID:1066061

1-Bromoundecane-11,11,11-d3 化学的及び物理的性質

名前と識別子

-

- 1-Bromoundecane-11,11,11-d3

- 1-BroMoundecane--d3

-

- インチ: 1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3

- InChIKey: IKPSIIAXIDAQLG-UHFFFAOYSA-N

- ほほえんだ: C(CCCCBr)CCCCCC([H])([H])[H]

1-Bromoundecane-11,11,11-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B688439-25mg |

1-Bromoundecane-11,11,11-d3 |

1219805-63-6 | 25mg |

$ 167.00 | 2023-04-18 | ||

| A2B Chem LLC | AE63378-100mg |

1-BroMoundecane--d3 |

1219805-63-6 | 100mg |

$462.00 | 2024-04-20 | ||

| 1PlusChem | 1P009Y5U-250mg |

1-BroMoundecane--d3 |

1219805-63-6 | 250mg |

$786.00 | 2025-03-12 | ||

| 1PlusChem | 1P009Y5U-100mg |

1-BroMoundecane--d3 |

1219805-63-6 | 100mg |

$462.00 | 2025-02-25 | ||

| TRC | B688439-5mg |

1-Bromoundecane-11,11,11-d3 |

1219805-63-6 | 5mg |

$ 81.00 | 2023-09-08 | ||

| TRC | B688439-2.5mg |

1-Bromoundecane-11,11,11-d3 |

1219805-63-6 | 2.5mg |

$ 64.00 | 2023-09-08 | ||

| A2B Chem LLC | AE63378-250mg |

1-BroMoundecane--d3 |

1219805-63-6 | 250mg |

$756.00 | 2024-04-20 |

1-Bromoundecane-11,11,11-d3 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1219805-63-6 (1-Bromoundecane-11,11,11-d3) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量